methyl (2R)-3-oxothiolane-2-carboxylate
Description
Properties
Molecular Formula |
C6H8O3S |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
methyl (2R)-3-oxothiolane-2-carboxylate |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3/t5-/m1/s1 |
InChI Key |
TUSSXVYKOOVOID-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C(=O)CCS1 |
Canonical SMILES |
COC(=O)C1C(=O)CCS1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Reactants : Methyl 2-mercaptoacetate and methyl glyoxylate are combined in anhydrous dichloromethane.
- Catalyst : p-Toluenesulfonic acid (5 mol%) facilitates cyclization.
- Temperature : Reflux at 40°C for 12 hours under nitrogen atmosphere.
- Workup : The crude product is washed with saturated NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Enantiomeric Excess | 82–85% |
| Purity (HPLC) | ≥98% |
This method suffers from moderate enantioselectivity, necessitating subsequent resolution steps.
Asymmetric Synthesis Using Chiral Auxiliaries
To enhance stereochemical control, chiral menthol esters have been employed as temporary directing groups. A patent by Medical Isotopes, Inc. details:
Menthol-Based Stereochemical Induction
- Step 1 : (1R,2S,5R)-Menthol is esterified with 3-oxothiolane-2-carboxylic acid using DCC/DMAP in THF.
- Step 2 : Diastereomeric crystallization from hexane/ethyl acetate (4:1) achieves >99% de.
- Step 3 : Transesterification with methanol and lipase catalysis yields the methyl ester.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Crystallization Yield | 45% |
| Overall Yield | 33% |
| Optical Purity | 99.5% ee |
This approach, while effective, introduces scalability challenges due to multi-step processing.
Catalytic Asymmetric Ring-Opening Polymerization
Emerging methodologies leverage organocatalysts for enantioselective ring-opening of thiirane derivatives. A 2024 ACS Catalysis study reports:
Thiirane-Based Synthesis
- Monomer : Methyl 2-(thiirane-2-carboxylate) is prepared via epoxidation of methyl acrylate followed by sulfur insertion.
- Catalyst : (R)-BINOL-phosphoric acid (10 mol%) in toluene at −20°C.
- Reaction Time : 48 hours, yielding oligomers with 90% ee.
- Depolymerization : Thermal treatment at 120°C regenerates the monomeric oxathiolane.
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion | 95% |
| Enantiomeric Excess | 90% |
| Catalyst TON | 450 |
This method offers atom economy but requires precise temperature control to prevent racemization.
Resolution Techniques for Racemic Mixtures
Industrial-scale production often employs kinetic resolution using lipases. A 2023 Organic Process Research & Development article outlines:
Enzymatic Resolution Protocol
- Substrate : Racemic methyl 3-oxothiolane-2-carboxylate (10 g) in tert-butyl methyl ether.
- Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
- Conditions : 30°C, 200 rpm agitation, 24 hours.
- Outcome : (2R)-enantiomer remains unreacted, while (2S)-enantiomer is hydrolyzed to the acid.
Efficiency Data :
| Parameter | Value |
|---|---|
| Conversion | 50% |
| ee (Product) | 98% |
| Enzyme Reuse Cycles | 15 |
This method is cost-effective but limited by the 50% theoretical maximum yield of the desired enantiomer.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. A 2025 Green Chemistry report demonstrates:
Ball-Milling Technique
- Reactants : Methyl thioglycolate and methyl pyruvate in a 1:1 molar ratio.
- Grinding Media : Stainless steel balls (5 mm diameter).
- Conditions : 30 Hz frequency for 2 hours.
- Additive : 5 mol% L-proline as chiral promoter.
Results :
| Parameter | Value |
|---|---|
| Yield | 85% |
| ee | 88% |
| Solvent Consumption | 0 mL |
This method reduces waste but currently lacks industrial-scale validation.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxotetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-oxotetrahydrothiophene-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-oxotetrahydrothiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
a. Methyl (2R,3S)-3-(4-Methoxyphenyl)oxirane-2-carboxylate (CAS 96125-49-4)
b. Methyl (2R,3S)-3-Phenyloxirane-2-carboxylate (CAS 19190-80-8)
c. Methyl 2-Methyl-4-(oxiran-2-ylmethoxy)-1,2-benzothiazine-3-carboxylate 1,1-Dioxide
- Features : Combines an oxirane ring with a benzothiazine dioxide scaffold. The sulfone and ester groups increase polarity, influencing solubility and crystallinity .
Key Differences Between Thiolane and Oxirane Systems
Functional Group Reactivity
- Thiolane vs. Oxirane: Thiolane’s sulfur atom can participate in nucleophilic reactions (e.g., alkylation) but is less strained than oxirane, reducing its inherent reactivity. The 3-oxo group in the thiolane derivative may facilitate keto-enol tautomerism or act as a hydrogen-bond acceptor, unlike the epoxide’s electrophilic oxygen .
- Ester Group : Both compound classes feature methyl esters, which are susceptible to hydrolysis under acidic or basic conditions. Steric hindrance from the thiolane ring may slow hydrolysis compared to oxirane derivatives .
Research Findings from Structural Analogues
- Synthesis : Oxirane esters like those in are synthesized via epoxidation of α,β-unsaturated esters or nucleophilic ring-opening of precursor epoxides. For example, describes using oxalyl chloride and DMF to generate acid chlorides for esterification .
- Crystallography : reports single-crystal X-ray data for a benzothiazine dioxide derivative, highlighting planar aromatic systems and intermolecular hydrogen bonding, which could inform packing behavior in thiolane analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
